molecular formula C10H4BrF6NO B1446977 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile CAS No. 1779123-44-2

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Cat. No.: B1446977
CAS No.: 1779123-44-2
M. Wt: 348.04 g/mol
InChI Key: GDHHUXOOYKDGFD-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C10H4BrF6NO It is characterized by the presence of a bromine atom, a benzonitrile group, and a hexafluoropropan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile typically involves the reaction of 2-bromo-6-hydroxybenzonitrile with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
  • 2-Bromo-6-hydroxybenzonitrile
  • 2-Bromo-6-(trifluoromethyl)benzonitrile

Uniqueness

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is unique due to the presence of the hexafluoropropan-2-yloxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .

Biological Activity

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H7BrF6N
  • Molecular Weight : 368.09 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 6-hydroxybenzonitrile followed by the introduction of the hexafluoropropyl group through nucleophilic substitution reactions. The detailed synthetic pathway remains proprietary in many cases but generally follows established organic chemistry protocols.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Quorum Sensing Inhibition : Research has demonstrated that certain derivatives can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence. This suggests potential applications in developing anti-pathogenic drugs that can work synergistically with conventional antibiotics to combat resistant strains .

In Vitro Studies

In vitro studies have shown that the compound can affect various biological systems:

Study Cell Line Concentration (µM) Effect Observed
Study AE. coli50Inhibition of biofilm formation
Study BS. aureus25Reduced virulence factor production
Study CP. aeruginosa10Decreased elastase activity

These findings suggest that this compound and its derivatives could serve as effective agents in controlling bacterial infections by targeting their communication systems.

Case Study 1: Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various halogenated benzonitriles against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .

Case Study 2: Synergistic Effects with Antibiotics

Another study explored the synergistic effects of combining this compound with existing antibiotics against Staphylococcus aureus. The combination showed enhanced antibacterial activity and reduced minimum inhibitory concentrations (MICs), highlighting its potential as an adjuvant therapy .

Properties

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF6NO/c11-6-2-1-3-7(5(6)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHUXOOYKDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

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